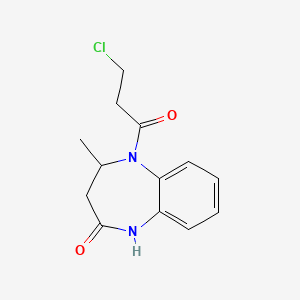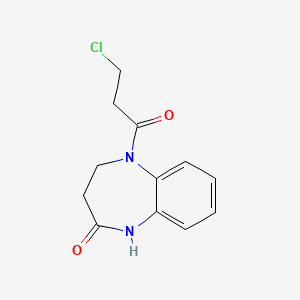
5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of compounds. Clonazolam is a potent sedative and anxiolytic drug that is used in scientific research for its ability to induce sleep, reduce anxiety, and relax muscles.
Mechanism of Action
5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one acts on the GABA-A receptors in the central nervous system, which are responsible for inhibiting neurotransmission. It binds to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effects of GABA, leading to a decrease in the activity of neurons in the brain. This leads to the sedative, anxiolytic, and muscle relaxant effects of 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Biochemical and Physiological Effects:
5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to reduce anxiety and induce sleep in animal models. It also has muscle relaxant effects, which can be useful in the treatment of muscle spasms. 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to increase the duration of slow-wave sleep, which is important for the restoration of cognitive function and memory consolidation. However, it can also cause drowsiness, confusion, and impaired coordination.
Advantages and Limitations for Lab Experiments
5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a potent and selective GABA-A receptor modulator, which makes it useful in the study of GABA receptors and their role in the central nervous system. It is also useful in the study of anxiety disorders, insomnia, and muscle spasms. However, 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can also cause sedation, which can interfere with behavioral studies. It is also important to note that 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a controlled substance and should be handled with care.
Future Directions
For the study of 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one include the development of new benzodiazepine compounds with improved selectivity and potency, the study of the long-term effects of 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one on cognitive function and memory, and the use of 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in combination with other drugs for the treatment of anxiety disorders and insomnia.
Scientific Research Applications
5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used in scientific research for its ability to induce sleep, reduce anxiety, and relax muscles. It is also used in the study of GABA receptors and their role in the central nervous system. 5-(3-chloropropanoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. It is also used in the treatment of epilepsy and alcohol withdrawal syndrome.
properties
IUPAC Name |
5-(3-chloropropanoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-8-12(17)15-10-4-2-3-5-11(10)16(9)13(18)6-7-14/h2-5,9H,6-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNJYWBQAJGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291099.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291107.png)

![6-(4-methoxybenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4291123.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]thiophene-3-carboxamide](/img/structure/B4291142.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]thiophene-3-carboxamide](/img/structure/B4291150.png)
![2-[3-(3,4-dimethoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4291156.png)
![2-[4-allyl-3-(2,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4291158.png)
![10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B4291166.png)


![{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B4291187.png)

